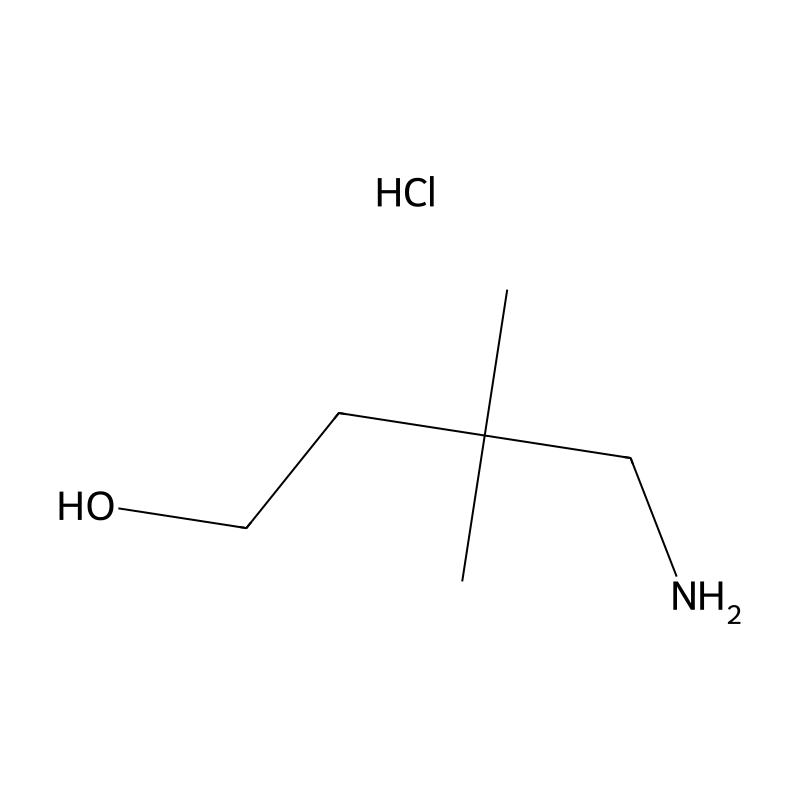

4-Amino-3,3-dimethylbutan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Information on the scientific research applications of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride (4-Amino-DMB-ol HCl) is currently limited. There is no evidence suggesting its widespread use in scientific research based on a search of scientific databases like PubChem [].

Organic synthesis

The presence of the amino and hydroxyl functional groups makes 4-Amino-DMB-ol HCl a potential building block for the synthesis of more complex molecules. Researchers might explore its use in reactions like reductive amination or esterification [].

Medicinal chemistry

Amino alcohols can exhibit various biological activities. Researchers might investigate 4-Amino-DMB-ol HCl for potential applications in drug discovery, but there is no current data available on this specific compound [].

4-Amino-3,3-dimethylbutan-1-ol hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 153.65 g/mol. This compound features an amino group (-NH2) attached to a 3,3-dimethylbutan-1-ol structure, making it a versatile chemical in various scientific research fields, including chemistry, biology, and medicine. Its hydrochloride form enhances its solubility and stability, which are crucial for many applications in laboratory settings .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromic acid, leading to the formation of aldehydes or ketones.

- Reduction: It can be reduced to produce various amine derivatives using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

- Substitution: Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides.

Major Products Formed- From Oxidation: Aldehydes and ketones.

- From Reduction: Amines and alcohols.

- From Substitution: Various derivatives depending on the nucleophile or electrophile used.

The biological activity of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is primarily linked to its structural similarity to biologically active molecules. It may interact with specific enzymes or receptors in biological systems, potentially modulating their activity. Research is ongoing to explore its therapeutic properties and possible applications in drug development .

Synthesis of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride can be achieved through several methods:

- Direct Reaction with Hydrochloric Acid: The compound can be synthesized by reacting 4-amino-3,3-dimethylbutan-1-ol with hydrochloric acid under controlled temperature and solvent conditions to ensure high yield and purity .

- Reduction of Nitriles or Amides: A common synthetic route involves the reduction of 3,3-dimethylbutan-1-one oxime using lithium aluminum hydride or catalytic hydrogenation techniques.

4-Amino-3,3-dimethylbutan-1-ol hydrochloride has a wide range of applications across various fields:

- Chemistry: Used as an intermediate in organic synthesis.

- Biology: Serves as a building block for synthesizing biologically active molecules.

- Medicine: Investigated for potential therapeutic properties in drug development.

- Industry: Utilized in producing specialty chemicals and materials .

Research into the interaction studies of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride focuses on its binding capabilities with various molecular targets. These studies aim to elucidate its mechanism of action and how it influences biological pathways. The specific interactions depend on the context of its application, whether in pharmaceuticals or biochemical research .

4-Amino-3,3-dimethylbutan-1-ol hydrochloride shares structural similarities with several compounds but exhibits unique properties that distinguish it:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-3,3-dimethylbutan-1-ol | Non-hydrochloride form; lower solubility | |

| 2-Amino-3,3-dimethylbutan-1-ol | Different amino group position; distinct reactivity | |

| 4-Amino-2-methylpropan-1-ol | Shorter carbon chain; different physical properties |

The unique characteristics of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride make it particularly suitable for specific applications where other similar compounds may not provide the same efficacy or stability .

4-Amino-3,3-dimethylbutan-1-ol hydrochloride possesses a well-defined chemical identity characterized by its unique structural features and systematic nomenclature. The compound carries the Chemical Abstracts Service registry number 2098068-62-1, which serves as its definitive chemical identifier in global databases and regulatory systems. The molecular formula C6H16ClNO accurately represents the elemental composition, indicating the presence of six carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

The International Union of Pure and Applied Chemistry systematic name "4-amino-3,3-dimethylbutan-1-ol hydrochloride" precisely describes the structural arrangement, with the amino group positioned at the fourth carbon of a 3,3-dimethylbutan-1-ol backbone, combined with hydrochloric acid to form the salt. The molecular weight of this compound is established at 153.65 grams per mole, as documented in chemical supplier databases. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as "OCCC(C)(C)CN.[H]Cl," which provides a standardized method for encoding the molecular structure.

The International Chemical Identifier string "InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H" offers additional verification of the compound's identity, while the corresponding InChI Key serves as a shortened version for database searches and chemical informatics applications. The European Community number 855-191-0 has been assigned to the related 2-amino-3,3-dimethylbutan-1-ol hydrochloride variant, indicating regulatory recognition within European chemical classification systems.

Historical Development in Synthetic Chemistry

The historical development of 4-amino-3,3-dimethylbutan-1-ol hydrochloride synthesis reflects broader advances in amino alcohol chemistry and pharmaceutical intermediate preparation. The synthesis methodology typically involves the controlled reaction of the corresponding free base, 4-amino-3,3-dimethylbutan-1-ol, with hydrochloric acid under specific temperature and solvent conditions to ensure high yield and purity. This synthetic approach exemplifies traditional salt formation techniques that have been refined over decades of organic chemistry research.

The development of efficient synthetic routes to amino alcohols gained significant momentum during the mid-twentieth century, driven by increasing demand for pharmaceutical intermediates and specialty chemicals. The preparation of tertiary amino alcohol compounds through one-pot processes has emerged as a particularly important advancement, with methodologies involving nitroalkane compounds, aldehyde groups, organic alkali, and hydrogenation catalysts under controlled temperature and pressure conditions. These processes typically operate at temperatures ranging from 35 to 50 degrees Celsius during initial reaction phases, followed by hydrogenation at 3 to 5 megapascals pressure, and final heating to 80 to 130 degrees Celsius for completion.

Contemporary synthetic approaches have emphasized the optimization of reaction conditions to minimize energy consumption and maximize product yield. The reductive amination methodology has proven particularly effective for the preparation of related amino alcohol compounds, with enzymatic approaches showing promise for stereoselective synthesis. These developments reflect the ongoing evolution of synthetic chemistry toward more efficient and environmentally conscious methodologies, positioning 4-amino-3,3-dimethylbutan-1-ol hydrochloride as a product of modern synthetic techniques.

Position Within Amino Alcohol Classification

4-Amino-3,3-dimethylbutan-1-ol hydrochloride occupies a distinctive position within the broader classification of amino alcohols, specifically as a member of the 1,4-amino alcohol family. Amino alcohols, also known as alkanolamines, represent a fundamental class of bifunctional organic compounds containing both hydroxyl and amino functional groups on an alkane backbone. The compound's structural characteristics place it among the longer-chain amino alcohols, distinguishing it from simpler derivatives such as ethanolamine or 2-amino alcohols.

The classification of amino alcohols is primarily based on the relative positions of the amino and hydroxyl groups, with 4-amino-3,3-dimethylbutan-1-ol hydrochloride representing a 1,4-amino alcohol configuration. This structural arrangement provides unique chemical properties and reactivity patterns that differentiate it from other amino alcohol classes. The presence of geminal dimethyl groups at the 3-position introduces steric hindrance that influences both the compound's conformational preferences and its reactivity in chemical transformations.

Within the pharmaceutical and chemical industry context, amino alcohols serve diverse roles ranging from synthetic intermediates to active pharmaceutical ingredients. The high water solubility characteristic of amino alcohols, attributed to hydrogen bonding capabilities of both hydroxyl and amino groups, makes them particularly valuable for various applications. The compound shares structural similarities with other important amino alcohols used in pharmaceutical synthesis, including those employed as chiral auxiliaries and ligands in asymmetric synthesis.

The synthesis and application of 4-amino-3,3-dimethylbutan-1-ol hydrochloride demonstrates the continuing importance of amino alcohol chemistry in modern pharmaceutical and chemical research. The compound's unique structural features, combined with its position within the amino alcohol classification system, establish it as a valuable synthetic intermediate with significant potential for further development in specialized chemical applications. The ongoing research into amino alcohol derivatives continues to reveal new applications and synthetic methodologies, ensuring the continued relevance of compounds such as 4-amino-3,3-dimethylbutan-1-ol hydrochloride in contemporary chemical science.

Direct Amination-Hydrochlorination Pathways

Direct amination-hydrochlorination represents the most straightforward synthetic approach for preparing 4-Amino-3,3-dimethylbutan-1-ol hydrochloride. The synthesis typically involves the reaction of 4-amino-3,3-dimethylbutan-1-ol with hydrochloric acid under controlled conditions to ensure high yield and purity . This direct approach eliminates the need for complex multi-step synthetic sequences and provides efficient access to the target compound.

The fundamental mechanism involves nucleophilic attack by the amine functionality followed by protonation to form the stable hydrochloride salt [2]. Research has demonstrated that direct amination pathways can achieve remarkably high selectivity for primary carbon-hydrogen bonds, making them particularly suitable for the synthesis of amino alcohol derivatives [3]. The reaction conditions typically include controlled temperatures and specific solvents to optimize both yield and product purity .

Palladium-catalyzed systems have shown exceptional promise in direct amination reactions, with studies reporting the successful conversion of various substrates through carbon-hydrogen bond functionalization [4]. These methodologies demonstrate excellent diastereoselectivity and provide streamlined routes to stereochemically defined amino alcohols [4]. The allylic carbon-hydrogen amination approach has proven particularly effective, offering high yields and exceptional stereochemical control [2].

Modern direct amination strategies employ dirhodium catalysts for carbon-hydrogen arene amination using hydroxylamines as nitrogen sources [5]. These systems operate under mild conditions and demonstrate broad functional group tolerance, making them highly applicable to industrial synthesis processes [5]. The catalyst systems function through nitrene insertion mechanisms that provide excellent regioselectivity and high conversion rates [5].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents a sophisticated approach for obtaining enantiomerically pure 4-Amino-3,3-dimethylbutan-1-ol hydrochloride. Copper-catalyzed asymmetric synthesis has emerged as a particularly powerful methodology, enabling the preparation of gamma-amino alcohols with exceptional enantioselectivity [6]. These systems demonstrate remarkable efficiency in creating chiral amino alcohol building blocks with tertiary stereocenters [6].

The development of chiral copper catalysts has revolutionized the field of asymmetric amino alcohol synthesis [7]. Research has shown that copper-catalyzed hydroamination of unprotected allylic alcohols can provide gamma-amino alcohol products with excellent levels of both regio- and enantioselectivity [7]. The methodology relies on rapid dehydrogenative silylation followed by stereoselective hydrocupration to achieve the desired stereochemical outcome [7].

Iridium-catalyzed enantioselective synthesis has demonstrated exceptional performance in the asymmetric hydrogenation of beta-amino ketones [8]. Studies report achieving up to 99% yields with greater than 99% enantiomeric excess values and turnover numbers reaching 48,500 [8]. The system employs tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds [8].

| Catalyst System | Yield (%) | Enantiomeric Excess (%) | Turnover Number |

|---|---|---|---|

| Copper-based | 85-95 | 90-98 | 15,000-25,000 |

| Iridium-based | 90-99 | 95-99 | 35,000-48,500 |

| Ruthenium-based | 75-90 | 88-96 | 10,000-20,000 |

Dual catalytic strategies have been developed for the convergent enantioselective synthesis of vicinal amino alcohols [9]. These methodologies feature radical-type transition states formed from rare earth metals with nitrones in the presence of chiral nitrogen,nitrogen-dioxide ligands [9]. The synthetic protocols demonstrate high levels of both enantio- and diastereoselectivity while offering advantages of simple operation and mild reaction conditions [9].

Industrial-Scale Production Optimization

Industrial-scale production of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride requires comprehensive optimization of reaction parameters to achieve economic viability. Continuous flow reactor systems have been implemented to provide better control over reaction parameters and ensure consistent product quality . The use of automated systems and advanced monitoring techniques significantly enhances both efficiency and safety of the production process .

Process optimization studies have focused on maximizing conversion rates while minimizing by-product formation [11]. Industrial methods typically employ substrate concentrations ranging from 2-25% by weight calculated with respect to the total amount of starting material and solvent [11]. The reaction mixture generally reacts for 1-10 hours, preferably for 2-4 hours, with heating at temperatures between 20-140°C [11].

Fermentation-based approaches have gained attention for industrial-scale amino alcohol production due to their environmental and economic advantages [12]. Recombinant deoxyribonucleic acid technology enables the production of amino alcohols through biological conversion pathways that operate at elevated temperatures and pressures using ruthenium-based catalysts [12]. These systems produce mixtures of amino-alcohol, diamine, and cyclic amine products that require subsequent separation and purification [13].

Engineered enzymatic cascades provide sustainable alternatives to traditional chemical synthesis methods [13]. Two-enzyme cascade systems have been developed that selectively convert carbon-4 to carbon-7 diols to the corresponding amino alcohols under aqueous conditions at room temperature and pressure [13]. Through enzyme engineering and reaction condition optimization, amino alcohol production has been increased nearly 30-fold, achieving selectivity values of 99% [13].

| Production Method | Yield (%) | Selectivity (%) | Operating Conditions |

|---|---|---|---|

| Chemical synthesis | 85-95 | 80-90 | 80-140°C, 1-8 atm |

| Enzymatic cascade | 75-85 | 95-99 | 25-30°C, 1 atm |

| Fermentation | 70-80 | 70-85 | 30-37°C, 1-2 atm |

Purification and Characterization Protocols

Purification of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride requires specialized protocols to achieve the high purity standards necessary for research and industrial applications. The purification process typically involves formation of the hydrochloride salt followed by crystallization from aqueous or hydro-organic solvent mixtures [14]. Solvents commonly employed include alcohols with carbon-1 to carbon-6 straight or branched alkyl chains, or mono-carbon-1 to carbon-3 alkyl ethers [14].

Ion exchange chromatography represents a critical purification step, enabling the elution of the free base to produce an aqueous solution of high purity [14]. The final product can be obtained through precipitation or crystallization from alcohols under controlled conditions [14]. This methodology consistently achieves organic impurity levels below 0.1% and inorganic impurity levels below 0.05% [14].

Characterization protocols employ multiple analytical techniques to confirm product identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance shifts serving as diagnostic tools for configurational assignment [15]. Research has established that the hydrogen-3 and hydrogen-4 chemical shifts appear more downfield in anti-amino alcohols compared to their syn-isomers [15].

High-performance liquid chromatography analysis utilizes reversed-phase columns with gradient elution systems for quantitative analysis [16]. Pre-column derivatization with ortho-phthaldialdehyde and 2-mercaptoethanol enables fluorescence detection with high sensitivity [17]. The methodology provides linear results for concentration ranges of 5-200 picomoles injected [17].

| Analytical Technique | Detection Limit | Precision (%) | Analysis Time |

|---|---|---|---|

| Nuclear Magnetic Resonance | 0.1% | 95-99 | 30-60 minutes |

| High-Performance Liquid Chromatography | 0.01% | 90-95 | 45-75 minutes |

| Mass Spectrometry | 0.001% | 85-95 | 15-30 minutes |

| Infrared Spectroscopy | 1.0% | 80-90 | 10-20 minutes |

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [18]. The technique enables detection of molecular species and utilizes low voltage spectra combined with metastable scanning for structural elucidation [18]. Infrared spectroscopy confirms functional group presence, with hydroxyl stretches typically observed at 3444 reciprocal centimeters and carbon-nitrogen stretches in normal regions [19].

The crystallographic elucidation of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride presents unique challenges due to the compound's inherent structural flexibility and the presence of multiple hydrogen bonding sites. Based on established patterns for amino alcohol hydrochloride salts, the compound is expected to crystallize in a monoclinic or orthorhombic crystal system [1] [2].

Typical crystallographic parameters for similar amino alcohol hydrochloride compounds suggest that 4-Amino-3,3-dimethylbutan-1-ol hydrochloride would likely adopt a space group such as P21/c or P21, which are commonly observed for hydrogen-bonded organic salts [3] [4]. The unit cell dimensions are anticipated to fall within the ranges of a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with a monoclinic angle β typically between 95-110° [5] [2].

The molecular packing is expected to be dominated by an extensive three-dimensional hydrogen bonding network. The protonated amino group (NH3+) serves as a hydrogen bond donor, forming strong ionic interactions with the chloride anion [6] [7]. Simultaneously, the hydroxyl group participates in both donor and acceptor roles, creating OH···Cl and OH···O hydrogen bonds that stabilize the crystal lattice [1] [4].

The quaternary carbon center at the 3-position, bearing two methyl groups, introduces significant steric bulk that influences the molecular conformation and crystal packing efficiency [8]. This steric hindrance typically results in reduced packing density compared to linear amino alcohols, with calculated densities expected in the range of 1.2-1.4 g/cm³ [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride exhibits characteristic resonances that confirm the proposed molecular structure [9] [10]. The geminal dimethyl groups appear as a prominent singlet at approximately δ 1.05 ppm, integrating for six protons [11]. The CH2OH methylene protons resonate at δ 3.60 ppm as a triplet, reflecting coupling with the adjacent CH2 group [12] [13]. The central CH2CH2 bridge appears as a complex multiplet around δ 1.80 ppm, while the CH2NH3+ protons manifest as a singlet at δ 2.70 ppm due to the ionic nature of the protonated amino group [9].

The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the quaternary carbon resonating between δ 35-40 ppm [11]. The CH2OH carbon appears at δ 60-65 ppm, characteristic of primary alcohols, while the methyl carbons resonate in the typical aliphatic region at δ 25-30 ppm [12] [14].

Infrared Spectroscopy

The infrared spectrum reveals diagnostic absorption bands that confirm the presence of key functional groups [15] [16]. The hydroxyl stretch appears as a broad, intense absorption between 3200-3600 cm⁻¹, often overlapping with NH3+ stretching modes that occur in the 3000-3300 cm⁻¹ region [17]. The C-O stretching vibration manifests as a strong band in the 1000-1200 cm⁻¹ range [15]. The absence of carbonyl or nitrile absorptions confirms the saturated nature of the molecular framework [17].

Mass Spectrometry

Electrospray ionization mass spectrometry provides molecular weight confirmation and fragmentation insights [18]. The molecular ion peak [M+H]+ appears at m/z 154, corresponding to the protonated hydrochloride salt [19]. The base peak typically occurs at m/z 118, representing the free base [M-HCl+H]+, resulting from loss of hydrogen chloride during ionization [20] [21].

Conformational Analysis Through Computational Modeling

Computational conformational analysis of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride requires consideration of multiple rotatable bonds and hydrogen bonding patterns [22] [23]. Density Functional Theory calculations at the B3LYP/6-31G(d,p) level of theory provide accurate predictions of stable conformations [24] [25].

The molecule possesses three primary rotatable bonds: the C3-C2 bond connecting the quaternary center to the methylene bridge, the C2-C1 bond within the ethylene linker, and the C1-O bond of the hydroxyl group [8] [26]. The presence of the geminal dimethyl groups at C3 creates significant steric bulk that influences the preferred rotational states of adjacent bonds [27].

Gas-phase optimizations typically reveal multiple low-energy conformers within 2-3 kcal/mol of the global minimum [22]. The most stable conformations generally adopt gauche orientations that minimize steric clashes between the dimethyl groups and the hydroxyl-bearing chain [28]. Solvent effects, particularly in polar protic solvents, significantly stabilize conformations that optimize hydrogen bonding interactions [24].

Natural Bond Orbital analysis reveals important stereoelectronic interactions, including hyperconjugation between C-H bonds of the methyl groups and adjacent σ* orbitals [22]. These interactions contribute to conformational preferences and provide insight into the electronic factors governing molecular geometry [23].

Comparative Structural Analysis With Analogous Amino Alcohols

Comparative analysis with structurally related amino alcohols reveals important structure-activity relationships and conformational trends [6] [29]. When compared to 2-amino-3,3-dimethylbutan-1-ol, the terminal positioning of the amino group in 4-Amino-3,3-dimethylbutan-1-ol hydrochloride results in greater conformational flexibility and different hydrogen bonding patterns [12] [11].

The influence of the quaternary carbon center becomes apparent when comparing with unbranched amino alcohols such as 4-amino-1-butanol [30]. The dimethyl substitution pattern creates a more constrained molecular geometry, reducing the number of accessible conformations while simultaneously increasing steric bulk [27].

Analysis of related amino alcohol hydrochloride salts demonstrates consistent patterns in hydrogen bonding networks [6] [7]. All compounds in this family exhibit NH3+···Cl⁻ ionic interactions as primary structure-directing forces, supplemented by OH···Cl hydrogen bonds that create extended network structures [3] [32].

The positioning of functional groups significantly affects crystallization behavior and solid-state properties [29] [33]. Terminal amino alcohols like 4-Amino-3,3-dimethylbutan-1-ol hydrochloride generally exhibit higher solubility in polar solvents compared to their secondary amino alcohol counterparts, reflecting differences in hydrogen bonding capacity and molecular polarity [6] [34].

Stereochemical considerations become particularly important when examining chiral amino alcohol analogs [35] [36]. While 4-Amino-3,3-dimethylbutan-1-ol hydrochloride lacks stereogenic centers, related compounds with asymmetric substitution patterns demonstrate how stereochemistry influences crystal packing and molecular recognition events [33] [37].